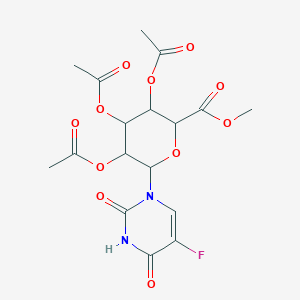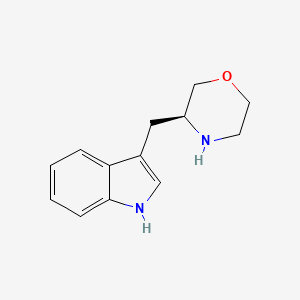
(S)-3-((1H-indol-3-yl)methyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((1H-indol-3-yl)methyl)morpholine is a chiral compound that features a morpholine ring substituted with an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((1H-indol-3-yl)methyl)morpholine typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method includes the use of aldehydes and indole in the presence of a catalyst such as thiamine hydrochloride. The reaction is carried out in water at room temperature, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-((1H-indol-3-yl)methyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted indole derivatives.
Applications De Recherche Scientifique
(S)-3-((1H-indol-3-yl)methyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-3-((1H-indol-3-yl)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to inflammation, cell proliferation, and apoptosis. The morpholine ring enhances the compound’s solubility and bioavailability, making it a promising candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-((1H-indol-3-yl)methyl)piperidine: Similar structure but with a piperidine ring instead of morpholine.
(S)-3-((1H-indol-3-yl)methyl)pyrrolidine: Contains a pyrrolidine ring instead of morpholine.
(S)-3-((1H-indol-3-yl)methyl)azetidine: Features an azetidine ring.
Uniqueness
(S)-3-((1H-indol-3-yl)methyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties such as increased solubility and stability. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
(3S)-3-(1H-indol-3-ylmethyl)morpholine |
InChI |
InChI=1S/C13H16N2O/c1-2-4-13-12(3-1)10(8-15-13)7-11-9-16-6-5-14-11/h1-4,8,11,14-15H,5-7,9H2/t11-/m0/s1 |
Clé InChI |
OBEIPTLFNWMGFT-NSHDSACASA-N |
SMILES isomérique |
C1COC[C@@H](N1)CC2=CNC3=CC=CC=C32 |
SMILES canonique |
C1COCC(N1)CC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


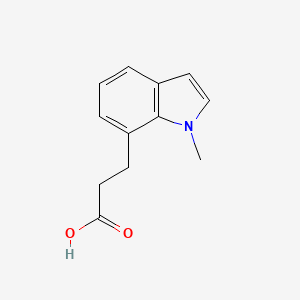
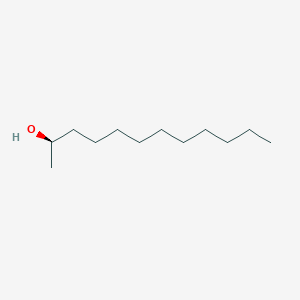



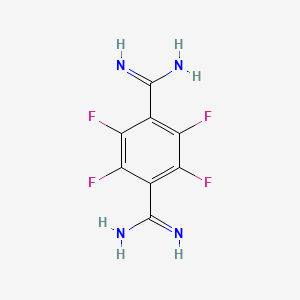
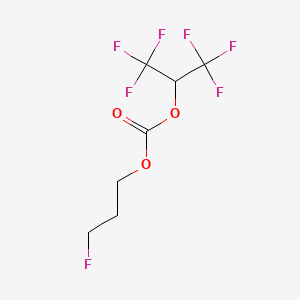
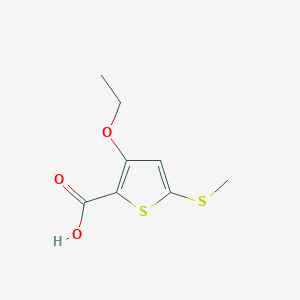

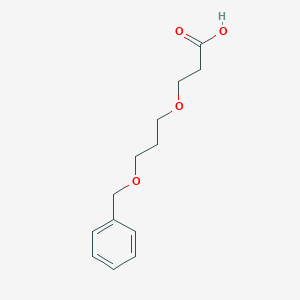
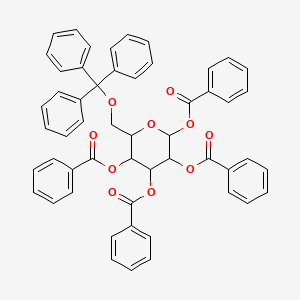

![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)
